Cas no 5535-55-7 (1-(ethenesulfonyl)-4-nitrobenzene)

1-(ethenesulfonyl)-4-nitrobenzene is a versatile aromatic compound characterized by its distinctive nitro and ethenesulfonyl functional groups. It exhibits high stability, making it suitable for various applications. Its unique chemical properties offer advantages such as excellent solubility, strong UV absorption, and potential as a building block for the synthesis of advanced organic materials.
1-(ethenesulfonyl)-4-nitrobenzene structure
5535-55-7 structure
商品名:1-(ethenesulfonyl)-4-nitrobenzene
CAS番号:5535-55-7
MF:C8H7NO4S
メガワット:213.21048
CID:943808
PubChem ID:305586

1-(ethenesulfonyl)-4-nitrobenzene 化学的及び物理的性質

名前と識別子

    • 1-(ethenylsulfonyl)-4-nitrobenzene
    • 1-ethenylsulfonyl-4-nitrobenzene
    • p-Nitrophenylvinyl sulfone
    • 1-nitro-4-(vinylsulfonyl)benzene
    • 4-nitrophenyl vinyl sulfone
    • 4-nitrophenyl vinyl sulphone
    • 4-nitrophenylsulfonyl ethene
    • 4-nitrophenylsulfonylethylene
    • AC1L775Q
    • CTK1H3175
    • Ethylen-(p-nitrophenyl)-sulfon
    • NSC202608
    • Sulfone, p-nitrophenyl vinyl
    • SureCN8684193
    • Benzene, 1-(ethenylsulfonyl)-4-nitro-
    • E83322
    • p-Nitrophenyl vinyl sulfone
    • DS-009922
    • SCHEMBL8684193
    • Z424784904
    • CS-0233354
    • 1-(ethenesulfonyl)-4-nitrobenzene
    • EN300-132867
    • DTXSID30308167
    • 5535-55-7
    • NSC-202608
    • インチ: InChI=1S/C8H7NO4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h2-6H,1H2
    • InChIKey: MZKZSNKRTIDCRI-UHFFFAOYSA-N
    • ほほえんだ: C=CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 213.00961
  • どういたいしつりょう: 213.00957888g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 316
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 88.3Ų

じっけんとくせい

  • PSA: 77.28
  • LogP: 3.11600

1-(ethenesulfonyl)-4-nitrobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1304024-1g
1-(Ethenesulfonyl)-4-nitrobenzene
5535-55-7 95%
1g
¥24463.00 2024-05-09
TRC
B126638-50mg
1-(ethenesulfonyl)-4-nitrobenzene
5535-55-7
50mg
$ 185.00 2022-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1304024-100mg
1-(Ethenesulfonyl)-4-nitrobenzene
5535-55-7 95%
100mg
¥7880.00 2024-05-09
TRC
B126638-100mg
1-(ethenesulfonyl)-4-nitrobenzene
5535-55-7
100mg
$ 275.00 2022-06-07
Enamine
EN300-132867-0.5g
1-(ethenesulfonyl)-4-nitrobenzene
5535-55-7 95%
0.5g
$758.0 2023-05-06
Enamine
EN300-132867-500mg
1-(ethenesulfonyl)-4-nitrobenzene
5535-55-7 95.0%
500mg
$758.0 2023-09-30
Enamine
EN300-132867-10000mg
1-(ethenesulfonyl)-4-nitrobenzene
5535-55-7 95.0%
10000mg
$4176.0 2023-09-30
Enamine
EN300-132867-5000mg
1-(ethenesulfonyl)-4-nitrobenzene
5535-55-7 95.0%
5000mg
$2816.0 2023-09-30
Enamine
EN300-132867-250mg
1-(ethenesulfonyl)-4-nitrobenzene
5535-55-7 95.0%
250mg
$481.0 2023-09-30
1PlusChem
1P00E1J4-50mg
p-Nitrophenylvinyl sulfone
5535-55-7 95%
50mg
$287.00 2025-02-26

1-(ethenesulfonyl)-4-nitrobenzene 関連文献

1-(ethenesulfonyl)-4-nitrobenzeneに関する追加情報

Chemical Profile of 1-(ethenylsulfonyl)-4-nitrobenzene (CAS No. 5535-55-7)

1-(ethenylsulfonyl)-4-nitrobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 5535-55-7, is a specialized organic compound that has garnered attention in the field of medicinal chemistry and materials science. This compound belongs to the class of nitroaromatics and sulfonyl derivatives, which are widely studied for their diverse pharmacological properties and structural versatility. The presence of both a vinyl sulfonyl group and a nitro group in its molecular structure imparts unique reactivity and potential applications in synthetic chemistry and drug development.

The molecular structure of 1-(ethenylsulfonyl)-4-nitrobenzene consists of a benzene ring substituted with a nitro group at the para position relative to the ethenylsulfonyl moiety. This arrangement creates a system with significant electronic and steric effects, making it a valuable intermediate in organic synthesis. The nitro group, known for its strong electron-withdrawing properties, influences the reactivity of the benzene ring, while the ethenylsulfonyl group introduces additional functionalization possibilities. Such structural features are often exploited in designing molecules with tailored biological activities.

In recent years, there has been growing interest in nitroaromatic compounds due to their role as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The versatility of these compounds allows for modifications at multiple sites, enabling the creation of libraries of derivatives with distinct properties. 1-(ethenylsulfonyl)-4-nitrobenzene is no exception, as it serves as a building block for more complex molecules. Its utility in constructing heterocyclic frameworks and functionalized aromatic systems has been explored in several synthetic protocols.

One of the most compelling aspects of 1-(ethenylsulfonyl)-4-nitrobenzene is its potential application in medicinal chemistry. The nitro group can be reduced to an amine, providing a pathway to synthesize aminobenzenes, which are prevalent in many bioactive molecules. Additionally, the sulfonyl functionality can undergo nucleophilic substitution reactions, allowing for further derivatization. These reactivities have been leveraged in the development of novel therapeutic agents targeting various diseases.

Recent studies have highlighted the importance of sulfonylated aromatic compounds in drug discovery. The sulfonyl group not only enhances lipophilicity but also contributes to metabolic stability, making it an attractive feature for pharmaceutical applications. For instance, derivatives of 1-(ethenylsulfonyl)-4-nitrobenzene have been investigated for their potential as kinase inhibitors and anti-inflammatory agents. The combination of the nitro and sulfonyl groups creates a scaffold that can interact with biological targets in multiple ways, increasing the likelihood of finding effective lead compounds.

The synthetic methodologies for preparing 1-(ethenylsulfonyl)-4-nitrobenzene have also seen advancements. Modern techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient construction of complex aromatic systems. These methods allow for precise control over regioselectivity, which is crucial when dealing with functionalized benzene rings like this one. Moreover, green chemistry approaches have been adopted to minimize waste and improve atom economy, aligning with sustainable practices in chemical synthesis.

The spectroscopic and analytical characterization of 1-(ethenylsulfonyl)-4-nitrobenzene has been thoroughly documented to ensure its purity and identity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are commonly employed to confirm its molecular structure. These analytical methods provide critical data for researchers working with this compound, ensuring that they can proceed with experiments confidently.

In conclusion, 1-(ethenylsulfonyl)-4-nitrobenzene (CAS No. 5535-55-7) represents an intriguing compound with significant potential in both synthetic chemistry and drug development. Its unique structural features offer opportunities for creating novel derivatives with diverse biological activities. As research continues to uncover new applications for nitroaromatic and sulfonylated compounds, 1-(ethenylsulfonyl)-4-nitrobenzene is poised to play a crucial role in advancing these fields.

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